molecular formula C16H13ClN4OS B2885099 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide CAS No. 763124-76-1

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide

Cat. No.: B2885099
CAS No.: 763124-76-1
M. Wt: 344.82
InChI Key: UOWOOQRNUYJUGB-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
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Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, often referred to as a sulfanyltriazole derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C20H18ClN3OS
  • Molecular Weight : 389.89 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Sulfanyltriazoles have been reported to exhibit a broad spectrum of antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. The compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.7

The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, the compound has shown potential in other areas:

  • Anti-inflammatory Activity : The presence of the triazole moiety contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The compound exhibits free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various sulfanyltriazole derivatives, including the target compound, and evaluated their antimicrobial efficacy against clinical isolates. Results indicated that modifications in the phenyl rings significantly influenced activity levels.
  • Anticancer Screening on Human Cell Lines : A comprehensive evaluation was conducted on a series of triazole derivatives where the target compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c17-12-1-7-15(8-2-12)23-9-16(22)20-13-3-5-14(6-4-13)21-11-18-10-19-21/h1-8,10-11H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWOOQRNUYJUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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